molecular formula C19H28N6O2S B2965748 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide CAS No. 2310123-95-4

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide

Cat. No.: B2965748
CAS No.: 2310123-95-4
M. Wt: 404.53
InChI Key: LZRWWGSXPYTYIA-UHFFFAOYSA-N
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Description

“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Anti-Asthmatic Activities

A study by Kuwahara et al. (1997) explored the synthesis and evaluation of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, including compounds similar to the query chemical, for their potential in treating asthma. These compounds demonstrated significant anti-asthmatic activity, specifically in inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs. The study emphasizes the importance of specific structural features for potent activity (Kuwahara et al., 1997).

Antibacterial Agents

Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which is structurally related to the query chemical. These compounds were tested as antibacterial agents, with several showing high antibacterial activities. The study highlighted the potential of these compounds in developing new antibacterial treatments (Azab et al., 2013).

Insecticidal Agents

Soliman et al. (2020) synthesized a novel series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, similar to the query compound. These were evaluated as potential insecticidal agents against the cotton leafworm. The study provided insights into the structure-activity relationships and the potential application of these compounds in pest control (Soliman et al., 2020).

Herbicidal Activity

Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to the query chemical, for their herbicidal activity. The study found these compounds to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting their potential use in agriculture (Moran, 2003).

Synthesis and Characterization Studies

Sallam et al. (2021) conducted a study on the synthesis, structure analysis, and characterization of pyridazine analogs, related to the query chemical. This research provides valuable information on the chemical and physical properties of such compounds, which is essential for their potential application in various fields (Sallam et al., 2021).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its potential biological activities, such as antimicrobial or anticancer properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

The triazole and thiadiazine moieties in its structure are known to make specific interactions with different target receptors . This suggests that the compound may bind to its targets, potentially altering their function and leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation, among others.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Result of Action

Given the pharmacological activities associated with similar compounds , it is likely that the compound has a range of effects at the molecular and cellular levels. These could include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes such as inflammation and cell proliferation.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2S/c1-23(28(26,27)16-8-3-2-4-9-16)15-12-24(13-15)18-11-10-17-20-21-19(25(17)22-18)14-6-5-7-14/h10-11,14-16H,2-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRWWGSXPYTYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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